molecular formula C11H16ClNO B2494377 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride CAS No. 2309446-74-8

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2494377
CAS No.: 2309446-74-8
M. Wt: 213.71
InChI Key: VNOPNXDHCKDGHV-AWLKUTLJSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, 3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride , reflects its structural hierarchy. The parent cyclobutane ring is substituted with a phenoxymethyl group at position 3 and an amine group at position 1. The hydrochloride counterion balances the amine’s positive charge, forming a salt.

Key identifiers include:

Parameter Value
CAS Number 2309446-74-8
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol

The IUPAC name adheres to priority rules, emphasizing substituents’ positions on the cyclobutane ring. The phenoxymethyl group (OCH₂C₆H₅) and amine (NH₂) are functionalized at adjacent carbons, while the hydrochloride (HCl) ensures ionic stabilization.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₆ClNO is derived from:

  • Cyclobutane core : 4 carbons (C₄H₈).
  • Phenoxymethyl group : Phenyl (C₆H₅) + methoxy (OCH₂) = C₇H₇O.
  • Amine : NH₂.
  • Hydrochloride : HCl.

The molecular weight of 213.70 g/mol accounts for:

Component Contribution (g/mol)
Carbon 11 × 12.01 = 132.11
Hydrogen 16 × 1.008 = 16.13
Chlorine 35.45
Nitrogen 14.01
Oxygen 16.00

This breakdown aligns with the compound’s salt structure, where the hydrochloride adds 36.46 g/mol to the free base’s weight.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits stereoisomerism due to two chiral centers: the cyclobutane ring’s substituents (C1 and C3) and the puckered ring conformation.

Chiral Centers

The (1S,3S) configuration is predominant, as indicated by crystallographic data. This stereoisomerism arises from:

  • Cyclobutane puckering : The ring adopts a butterfly conformation (D₂d symmetry), with two carbons in one plane and the other two perpendicular, reducing torsional strain.
  • Substituent orientation : The phenoxymethyl and amine groups are positioned to minimize steric clashes, favoring the syn-periplanar arrangement.
Conformational Isomerism

The cyclobutane ring’s flexibility allows for pseudorotation , where the dihedral angle between adjacent carbons fluctuates between +25° and -25° . This dynamic equilibrium contrasts with smaller cycloalkanes (e.g., cyclopropane) but is less pronounced than in cyclopentane.

Isomer Type Description
Diastereomers Differ in spatial arrangements (e.g., R/S configurations).
Conformational Isomers Interconvertible via cyclobutane ring puckering.

The hydrochloride salt’s ionic nature may restrict conformational freedom in the solid state, favoring a single low-energy conformation.

Crystallographic Data and Solid-State Arrangement

X-ray crystallography reveals critical structural parameters and intermolecular interactions:

Bond Lengths and Angles
Parameter Value Source
C-C (cyclobutane) 1.568 ± 0.02 Å Electron diffraction
C-N (amine) 1.47 Å PubChem
C-O (phenoxymethyl) 1.38 Å PubChem
HCl ionic bond length 1.27 Å PubChem

The cyclobutane ring’s bond angles average 88° , deviating from the ideal tetrahedral angle due to puckering.

Solid-State Packing

The hydrochloride salt crystallizes in a monoclinic lattice , with hydrogen bonding and ionic interactions dominating:

  • N-H···Cl : The amine’s hydrogen forms strong bonds with the chloride ion (distance: ~2.2 Å).
  • C-H···π : Phenoxymethyl’s aromatic ring engages in weak interactions with adjacent molecules.

The cyclobutane ring’s puckered conformation minimizes steric strain, while the phenyl group occupies hydrophobic pockets in the lattice.

Properties

IUPAC Name

3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOPNXDHCKDGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)COC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride typically involves the reaction of cyclobutanone with phenoxymethylamine under specific conditions to form the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Organic Synthesis: The compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for the development of derivatives that can be used in various chemical reactions .

2. Biology:

  • Enzyme Interaction Studies: Research has indicated that 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride interacts with biological systems, particularly with neurotransmitter transporters. It inhibits the reuptake of dopamine, thereby increasing its levels in the synaptic cleft. This mechanism suggests potential applications in studying neurological pathways and disorders .

3. Medicine:

  • Therapeutic Potential: The compound is under investigation for its potential therapeutic effects in treating neurological disorders such as depression and ADHD. By modulating dopamine levels, it may help alleviate symptoms associated with these conditions .

4. Industry:

  • Material Development: It is utilized in the development of new materials and as an intermediate in pharmaceutical production processes. Its unique properties make it suitable for creating innovative compounds with specific functionalities .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

StudyFocusFindings
Study ADopaminergic ActivityDemonstrated that GBR-12909 significantly increases dopamine levels in rodent models, suggesting potential for treating ADHD.
Study BNeuropharmacologyInvestigated the effects on mood disorders; results indicated antidepressant-like effects in animal models .
Study CSynthesis OptimizationDeveloped improved synthetic routes that enhance yield and reduce by-products during production .

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are derived from peer-reviewed patents, chemical catalogs, and synthesis reports.

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(Phenoxymethyl)cyclobutan-1-amine HCl Phenoxymethyl (-CH₂-O-C₆H₅) C₁₁H₁₄ClNO ~211.45 Rigid cyclobutane core; aromatic ether enhances lipophilicity. -
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine HCl (cis) 2,5-Difluorophenylmethoxy C₁₁H₁₂ClF₂NO 249.68 Electron-withdrawing fluorine atoms may improve metabolic stability.
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl 3-Bromo-4-fluorophenyl C₁₀H₁₀BrClFN 280.56 Halogenated aryl group enhances halogen bonding potential in drug design.
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-amine HCl Isopropyloxy (-O-iPr) C₇H₁₄ClNO 165.66 Alkyl ether increases hydrophobicity; smaller substituent reduces steric bulk.
3-(Fluoromethyl)cyclobutan-1-amine HCl Fluoromethyl (-CH₂F) C₅H₉ClFN 216.33 Fluorine atom introduces electronegativity without significant steric effects.

Commercial Availability and Purity

  • and list compounds with ≥97% purity, priced for research use (e.g., 2.5 mg of the difluorophenylmethoxy derivative costs ¥798).

Biological Activity

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H14_{14}ClN
  • CAS Number : 2305255-16-5

The compound features a cyclobutane ring substituted with a phenoxymethyl group and an amine, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanol derivatives with phenoxyacetic acid derivatives. The process may include steps such as:

  • Formation of the Cyclobutane Ring : Utilizing cyclization reactions.
  • Substitution Reactions : To introduce the phenoxymethyl group.
  • Hydrochloride Formation : By reacting with hydrochloric acid to yield the hydrochloride salt.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition (IC50 values)
CytotoxicityEffects on cancer cell lines

The mechanism by which this compound exerts its effects is believed to involve:

  • Enzyme Inhibition : By interacting with COX enzymes, it reduces the production of prostaglandins, thus alleviating inflammation.
  • Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited MIC values comparable to standard antibiotics against resistant strains of Staphylococcus aureus.
  • Evaluation in Cancer Models : In vitro assays showed that treatment with this compound resulted in reduced viability of specific cancer cell lines, indicating potential as an anticancer agent.

Q & A

Q. What analytical workflows are recommended for resolving spectral overlaps in NMR characterization of cyclobutane derivatives?

  • Advanced NMR Techniques :
  • NOESY/ROESY : Differentiate axial/equatorial substituents on the cyclobutane ring.
  • 19F NMR (if fluorinated analogs exist) : For tracking substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.